2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound characterized by the presence of an imidazole ring substituted with ethylphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the ethylphenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are employed under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The imidazole ring plays a crucial role in binding to the active sites, while the aromatic groups enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- N-(4-ETHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Uniqueness
Compared to similar compounds, 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-3-15-4-6-17(7-5-15)21-25-20(16-8-10-18(23)11-9-16)22(26-21)29-14-19(27)24-12-13-28-2/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYNPUPKJZFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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